molecular formula C9H21NO2 B13297820 2-[(3-Methylpentan-2-yl)amino]propane-1,3-diol

2-[(3-Methylpentan-2-yl)amino]propane-1,3-diol

Cat. No.: B13297820
M. Wt: 175.27 g/mol
InChI Key: RBEAVIPKMIJVQS-UHFFFAOYSA-N
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Description

2-[(3-Methylpentan-2-yl)amino]propane-1,3-diol is an organic compound with the molecular formula C9H21NO2 It is a derivative of propane-1,3-diol, where one of the hydrogen atoms is replaced by a 3-methylpentan-2-ylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methylpentan-2-yl)amino]propane-1,3-diol typically involves the reaction of 3-methylpentan-2-amine with propane-1,3-diol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methylpentan-2-yl)amino]propane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the amino group can produce secondary amines.

Scientific Research Applications

2-[(3-Methylpentan-2-yl)amino]propane-1,3-diol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and as a potential ligand for receptor studies.

    Medicine: The compound is investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(3-Methylpentan-2-yl)amino]propane-1,3-diol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,3-propanediol: A simpler analog with similar structural features but lacking the 3-methylpentan-2-yl group.

    2-Amino-2-methyl-1,3-propanediol: Another analog with a methyl group instead of the 3-methylpentan-2-yl group.

Uniqueness

2-[(3-Methylpentan-2-yl)amino]propane-1,3-diol is unique due to the presence of the 3-methylpentan-2-yl group, which can impart different physicochemical properties and biological activities compared to its simpler analogs. This structural feature can influence the compound’s solubility, reactivity, and interaction with biological targets.

Properties

Molecular Formula

C9H21NO2

Molecular Weight

175.27 g/mol

IUPAC Name

2-(3-methylpentan-2-ylamino)propane-1,3-diol

InChI

InChI=1S/C9H21NO2/c1-4-7(2)8(3)10-9(5-11)6-12/h7-12H,4-6H2,1-3H3

InChI Key

RBEAVIPKMIJVQS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)NC(CO)CO

Origin of Product

United States

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